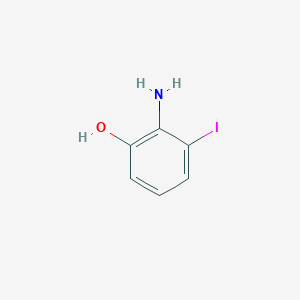

2-Amino-3-iodophenol

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLCURUMAEIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641067 | |

| Record name | 2-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443921-86-6 | |

| Record name | 2-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-iodo-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-iodo-phenol typically involves the iodination of 2-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of 2-Aminophenol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-iodo-phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The iodine atom can be reduced to form 2-Amino-3-hydroxyphenyl.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2-Amino-3-hydroxyphenyl.

Substitution: Formation of various substituted phenols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Amino-3-iodophenol has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, such as Aspergillus niger and Fusarium oxysporum. The mechanism of action is believed to involve the chelation of metal ions, enhancing the bioactivity of the compounds formed with metal complexes .

Thyroid Hormone Receptor Modulation

The compound has also been investigated for its ability to bind to thyroid hormone receptors. Studies suggest that the presence of the amino and phenolic groups is crucial for receptor affinity, making it a potential candidate for drug development targeting thyroid-related disorders .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a key intermediate in the synthesis of various organic compounds. It has been utilized in reactions such as the Diels-Alder cycloaddition and other name reactions that are fundamental in constructing complex alkaloids and other biologically active molecules .

Material Science

Development of Nanoparticles

Recent studies have explored the use of this compound in the synthesis of organometallic nanoparticles. These nanoparticles have shown promise in various applications, including catalysis and drug delivery systems. The size of synthesized nanoparticles typically ranges from 52 to 60 nm, which is optimal for biological applications due to their enhanced surface area and reactivity .

Case Study 1: Antifungal Activity Evaluation

In a study assessing the antifungal properties of metal complexes derived from this compound, various complexes were tested against fungal strains. The results indicated that certain metal complexes exhibited enhanced antifungal activity compared to the uncomplexed ligand, affirming the importance of metal coordination in biological activity enhancement .

Case Study 2: Thyroid Hormone Receptor Binding

A series of derivatives based on this compound were synthesized and evaluated for their binding affinity to thyroid hormone receptors. The findings revealed that modifications to the phenolic structure significantly influenced receptor interaction, highlighting the compound's potential in designing selective thyroid modulators .

Wirkmechanismus

The mechanism of action of 2-Amino-3-iodo-phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Isomers

3-Amino-2-iodophenol (CAS: 99968-82-8)

- Molecular Formula: C₆H₆INO (identical to 2-Amino-3-iodophenol)

- Key Differences: Amino group at position 3, iodine at position 2. Storage: Requires dark, inert atmosphere (2–8°C) . Hazards: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

3-Amino-4-iodophenol (CAS: 99968-83-9)

- Molecular Formula: C₆H₆INO

- Key Differences: Amino group at position 3, iodine at position 3. No explicit physicochemical data available, but positional isomerism likely affects polarity and reactivity .

2-Aminophenol (Non-iodinated Analog, CAS: 95-55-6)

- Molecular Formula: C₆H₇NO

- Key Differences: Lacks iodine; amino and hydroxyl groups at positions 2 and 1, respectively.

Physicochemical Properties

Key Observations :

- Iodination increases molecular weight and density significantly compared to non-iodinated analogs.

- Positional isomerism (e.g., 2-amino-3-iodo vs. 3-amino-2-iodo) influences stability, as seen in stricter storage requirements for 3-Amino-2-iodophenol .

Biologische Aktivität

2-Amino-3-iodophenol is a halogenated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of an amino group and an iodine atom on the phenolic ring suggests that this compound may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHINO. Its structure includes:

- An amino group (-NH)

- An iodine atom attached to the aromatic ring

- A hydroxyl group (-OH)

This arrangement allows for unique chemical reactivity and interaction capabilities with biomolecules, particularly through hydrogen bonding and electrophilic interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that iodophenol derivatives exhibit superior antibacterial activity against resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. Specifically, compounds with iodophenol substituents demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like vancomycin and erythromycin, indicating potent antibacterial effects .

| Compound | MIC (μg/mL) against A. baumannii | MIC (μg/mL) against S. aureus |

|---|---|---|

| This compound | < 2 | < 8 |

| Vancomycin | > 1024 | > 128 |

The mechanism behind this "iodophenol effect" remains to be fully elucidated, but it is hypothesized that the iodine may be liberated during interactions with bacterial enzymes, enhancing the compound's efficacy .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for antitumor activity . Studies have shown that derivatives of iodophenol can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to cytotoxic effects on tumor cells, making these compounds potential candidates for cancer therapy .

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated various iodophenol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that ortho-substituted iodophenols, including this compound, exhibited enhanced antibacterial activity compared to their meta and para counterparts .

- Antitumor Mechanism Investigation : Another study focused on the interaction of iodophenol derivatives with topoisomerase II in colon cancer cell lines. It was found that these compounds could effectively inhibit the enzyme's activity, leading to reduced cell viability in vitro .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic derivatives. Variations in the synthesis process can yield different structural analogs, which may exhibit varying biological activities based on the position of halogen substituents .

| Compound Variant | Biological Activity |

|---|---|

| 2-Amino-4-bromophenol | Moderate antibacterial activity |

| 2-Amino-6-chloro-3-iodophenol | Enhanced anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-iodophenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves iodination of 2-aminophenol using iodine monochloride (ICl) or potassium iodide (KI) with an oxidizing agent. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is advised. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via H/C NMR and FT-IR spectroscopy. For complex routes, AI-powered synthesis planning tools (e.g., retrosynthesis analysis leveraging Reaxys or Pistachio databases) can predict feasible pathways .

Q. What are the solubility properties of this compound, and how should they inform solvent selection?

- Methodological Answer : Based on analogs like 3-amino-4-iodophenol (CAS 99968-83-9), the compound is sparingly soluble in cold water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Solubility testing should be conducted at 25°C and 60°C using UV-Vis spectroscopy to quantify saturation points. Note that iodine substitution reduces hydrophilicity compared to non-halogenated aminophenols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact due to potential toxicity. Waste must be segregated and treated via iodinated aromatic compound protocols (e.g., incineration with alkaline scrubbers). Refer to safety data sheets (SDS) for halogenated phenols, such as 2-amino-6-iodophenol (CAS 99968-81-7), which emphasize P264 (wash hands post-handling) and P305+P351+P338 (eye exposure protocols) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of iodinated aminophenols be resolved?

- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., calorimetry vs. computational DFT). Replicate measurements using bomb calorimetry under inert atmospheres and compare with high-level ab initio calculations (e.g., CCSD(T)/CBS). Cross-reference databases like NIST WebBook for analogous compounds, such as 2-amino-4-(2-fluorophenyl) derivatives, to identify systematic biases .

Q. What strategies optimize the regioselectivity of iodination in aminophenol derivatives?

- Methodological Answer : Regioselectivity is influenced by pH and directing groups. For 2-aminophenol, iodination at the para position (relative to -NH) is favored under acidic conditions. Use NMR reaction monitoring to track intermediate formation. Advanced approaches include TEMPO-mediated iodination or transition-metal catalysts (e.g., Pd/Cu) for directed C-H activation. Computational modeling (DFT) can predict reactive sites .

Q. How do steric and electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as both a leaving group (in Suzuki-Miyaura couplings) and an electron-withdrawing substituent, altering reaction kinetics. Compare reaction rates with non-iodinated analogs using kinetic profiling (e.g., GC-MS time-course analysis). For Ullmann-type couplings, evaluate ligand effects (e.g., bipyridine vs. phosphines) to mitigate steric hindrance from the iodine atom .

Methodological Notes

- Data Validation : Cross-check spectral data (NMR, IR) with computational predictions (e.g., Gaussian 16) to confirm assignments .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental redesigns when addressing data inconsistencies .

- Ethical Compliance : Adhere to ICMJE standards for documenting chemical sources, purity, and safety protocols in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.